molecular formula C6H15Cl2N3 B12315055 1-Aminocyclopentane-1-carboximidamide dihydrochloride

1-Aminocyclopentane-1-carboximidamide dihydrochloride

Cat. No.: B12315055
M. Wt: 200.11 g/mol
InChI Key: RKFKJDJHWMHNLB-UHFFFAOYSA-N
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Description

1-Aminocyclopentane-1-carboximidamide dihydrochloride is a cyclopentane-derived compound featuring both an aminomethyl group and a carboximidamide moiety, with two hydrochloride counterions enhancing its solubility. This compound is likely utilized in pharmaceutical or biochemical research due to its polar functional groups, which may enhance interactions with biological targets.

Properties

Molecular Formula

C6H15Cl2N3

Molecular Weight

200.11 g/mol

IUPAC Name

1-aminocyclopentane-1-carboximidamide;dihydrochloride

InChI

InChI=1S/C6H13N3.2ClH/c7-5(8)6(9)3-1-2-4-6;;/h1-4,9H2,(H3,7,8);2*1H

InChI Key

RKFKJDJHWMHNLB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(=N)N)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Aminocyclopentane-1-carboximidamide dihydrochloride typically involves the reaction of cyclopentanone with ammonia and cyanamide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently treated with hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Aminocyclopentane-1-carboximidamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1-Aminocyclopentane-1-carboximidamide dihydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 1-aminocyclopentane-1-carboximidamide dihydrochloride and analogous compounds:

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties
1-Aminocyclopentane-1-carboximidamide dihydrochloride Not specified Likely C₆H₁₃Cl₂N₃O Carboximidamide, aminomethyl Estimated ~210–220 High polarity due to carboximidamide; potential bioisostere for amides/carboxylic acids
1-(Aminomethyl)cyclopentan-1-amine dihydrochloride 123194-04-7 C₆H₁₅Cl₂N₂ Dual primary amines 195.11 High aqueous solubility; likely basic pH in solution
1-[(Dimethylamino)methyl]cyclopentan-1-amine dihydrochloride 1955541-36-2 C₈H₂₀Cl₂N₂ Dimethylamino group 215.17 Increased lipophilicity; potential enhanced membrane permeability
1-Amino-3,3-dimethylcyclopentane-1-carboxylic acid hydrochloride 1803601-18-4 C₈H₁₅ClNO₂ Carboxylic acid, dimethyl groups 192.67 Acidic functionality; possible use in peptide synthesis or as a chiral building block
2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride Not specified C₁₀H₁₈ClNO Cyclohexanone, dimethylaminomethyl 203.71 Ketone group enables nucleophilic reactions; distinct from cyclopentane analogs

Key Structural and Functional Differences

Carboximidamide vs. Carboxylic Acid: The carboximidamide group in the target compound acts as a bioisostere for carboxylic acids or amides, offering hydrogen-bonding capabilities without the acidity of a carboxylic acid (e.g., compared to 1-amino-3,3-dimethylcyclopentane-1-carboxylic acid hydrochloride) . This makes it advantageous in drug design for improving metabolic stability or binding affinity.

Primary Amines vs.

Cyclopentane vs. Cyclohexanone Core: The cyclohexanone derivative (2-(dimethylaminomethyl)-1-cyclohexanone hydrochloride) introduces a ketone group, enabling reactivity distinct from cyclopentane-based compounds, such as participation in condensation or Schiff base formation .

Biological Activity

1-Aminocyclopentane-1-carboximidamide dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Structural Characteristics

1-Aminocyclopentane-1-carboximidamide dihydrochloride features a cyclopentane ring with an amino group and a carboximidamide functional group. Its molecular formula is C6_{6}H12_{12}Cl2_{2}N4_{4}O, and it has a molecular weight of approximately 196.11 g/mol. The dihydrochloride form enhances its solubility in aqueous environments, facilitating its use in biological studies.

The biological activity of 1-Aminocyclopentane-1-carboximidamide dihydrochloride is primarily attributed to its ability to interact with specific biological targets, particularly enzymes and receptors. Research indicates that this compound may act as an inhibitor of serine proteases, similar to other amidine derivatives. The structural features of the compound allow it to effectively bind to the active sites of these enzymes, potentially altering their activity and influencing various biochemical pathways .

Biological Activity Profiles

1-Aminocyclopentane-1-carboximidamide dihydrochloride exhibits several biological activities, which can be summarized as follows:

  • Enzyme Inhibition : Potentially inhibits serine proteases, which are involved in various physiological processes including blood coagulation and immune responses.
  • Receptor Interaction : May influence receptor-mediated signaling pathways, particularly those associated with glutamate receptors .
  • Therapeutic Applications : Preliminary studies suggest potential roles in neuroprotection and pain management through modulation of excitatory neurotransmission .

Comparative Analysis with Similar Compounds

The following table presents a comparison of 1-Aminocyclopentane-1-carboximidamide dihydrochloride with structurally similar compounds:

Compound NameStructure TypeKey Features
4-Aminobenzamidine dihydrochlorideAmidineKnown serine protease inhibitor
BenzamidineAmidineUsed in affinity chromatography
1-Amino-2-methylcyclopentanecarboximidamideCycloalkyl amidinePotential use in drug design
2-Aminoethylbenzene sulfonyl fluorideSulfonyl fluorideSpecificity towards serine proteases

The unique cyclopentane framework combined with the carboximidamide functionality may confer distinct binding properties compared to more linear or aromatic amidines.

Case Studies and Research Findings

Recent studies have focused on the compound's interaction with serine proteases and its potential therapeutic implications. For example:

  • Study on Enzyme Inhibition : Research demonstrated that 1-Aminocyclopentane-1-carboximidamide dihydrochloride inhibited the activity of specific serine proteases in vitro, suggesting a mechanism for its proposed therapeutic effects against conditions like inflammation and pain.
  • Neuroprotective Properties : In vivo studies indicated that compounds with similar structures could modulate excitatory neurotransmission pathways, potentially offering protective effects against neuronal damage caused by excitotoxicity .

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